![molecular formula C8H6LiN3O2 B2538901 Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361645-11-4](/img/structure/B2538901.png)

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

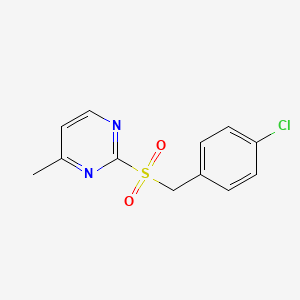

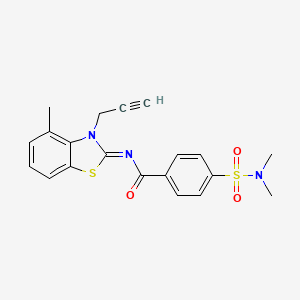

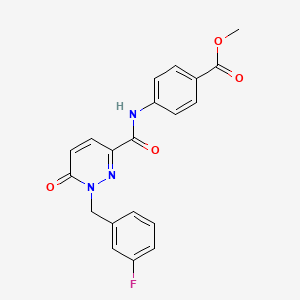

“Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound with the CAS Number: 2361645-11-4 . It has a molecular weight of 183.1 . The IUPAC name for this compound is lithium 7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound , has been reported . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2.Li/c1-5-2-3-11-6 (4-5)9-10-7 (11)8 (12)13;/h2-4H,1H3, (H,12,13);/q;+1/p-1 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” are not available, it’s worth noting that triazoles and their derivatives have been found to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Applications De Recherche Scientifique

- RORγt Inverse Agonists : AT29729 has been investigated as a potential RORγt inverse agonist, which could have implications in autoimmune diseases and cancer immunotherapy .

- PHD-1 Inhibition : It shows promise as a PHD-1 inhibitor, which could be relevant in treating conditions related to hypoxia and tissue damage .

- JAK1 and JAK2 Inhibition : AT29729 has demonstrated inhibitory activity against JAK1 and JAK2 kinases, suggesting potential applications in inflammatory diseases and cancer .

Biological Activities

AT29729’s biological activities extend beyond drug development:

- Cardiovascular Disorders : Researchers have explored its role in cardiovascular health, possibly due to its effects on specific signaling pathways .

- Type 2 Diabetes : AT29729’s pharmacophore has relevance in managing type 2 diabetes, although further studies are needed .

- Hyperproliferative Disorders : Its anti-proliferative properties may find applications in conditions characterized by abnormal cell growth .

Material Sciences

AT29729 isn’t limited to medicine; it also has material science applications:

- Functional Materials : Its unique structure and properties make it valuable for designing functional materials, such as sensors, catalysts, or conductive polymers .

Synthetic Utility and Methodology

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Compounds with a similar triazolo[4,3-a]pyrazine structure have been found to inhibit c-met/vegfr-2 kinases . These kinases play crucial roles in cell growth, survival, and angiogenesis, making them important targets in cancer therapy .

Mode of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to interact with their targets by binding to the kinase domain, thereby inhibiting the kinase activity . This results in the disruption of downstream signaling pathways, leading to the inhibition of cell proliferation and angiogenesis .

Biochemical Pathways

Similar triazolo[4,3-a]pyrazine derivatives have been found to affect the c-met and vegfr-2 signaling pathways . These pathways play crucial roles in cell growth, survival, and angiogenesis .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug discovery and development, influencing the bioavailability, efficacy, and safety of a compound .

Result of Action

Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antiproliferative activities against various cancer cell lines . This suggests that AT29729 may also have potential antiproliferative effects.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .

Propriétés

IUPAC Name |

lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.Li/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWRHPFXPRCTA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=CC2=NN=C(N2C=C1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6LiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2538821.png)

![Spiro 3-[1-benzyl oxindyl]-2'-[3'-(3,4-dichlorophenyl)thiazolidin-4-one]](/img/structure/B2538827.png)

![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)benzoate](/img/structure/B2538828.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)

![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)

![Methyl 4-({[4-(cyclopropylsulfamoyl)phenyl]carbonyl}amino)-2-methylquinoline-6-carboxylate](/img/structure/B2538838.png)

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)